molecular formula C30H28N6O2 B1238299 (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide

Cat. No. B1238299
M. Wt: 504.6 g/mol
InChI Key: KDQKMUCWBRINRA-IAGONARPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW 4869 is a selective and non-competitive inhibitor of neutral sphingomyelin phosphodiesterase (N-SMase). It is widely used in scientific research due to its ability to inhibit exosome biogenesis and release. The compound has a molecular formula of C30H30Cl2N6O2 and a molecular weight of 577.50 .

Preparation Methods

Synthetic Routes and Reaction Conditions

GW 4869 is synthesized through a series of chemical reactions involving the formation of amide bonds. The compound is typically stored at -80°C as a 1.5 mM stock suspension in dimethyl sulfoxide (DMSO). Before use, the suspension is solubilized by adding 5% methane sulfonic acid (MSA) and warming it to 37°C until clear .

Industrial Production Methods

Industrial production methods for GW 4869 are not widely documented, as the compound is primarily used for research purposes. the synthesis involves standard organic chemistry techniques, including amide bond formation and purification processes to achieve high purity levels .

Chemical Reactions Analysis

Mechanism of Action

GW 4869 exerts its effects by selectively inhibiting neutral sphingomyelin phosphodiesterase (N-SMase). This inhibition prevents the hydrolysis of sphingomyelin to ceramide, thereby reducing ceramide accumulation. The compound also blocks the biogenesis and release of exosomes, which are involved in various cellular processes and disease mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW 4869

GW 4869 is unique due to its high selectivity for neutral sphingomyelinase over other sphingomyelinases, such as acid sphingomyelinase. This selectivity allows for targeted inhibition of specific pathways without affecting other sphingomyelinase activities .

properties

Molecular Formula

C30H28N6O2

Molecular Weight

504.6 g/mol

IUPAC Name

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C30H28N6O2/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38)/b15-5+,16-6+

InChI Key

KDQKMUCWBRINRA-IAGONARPSA-N

Isomeric SMILES

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5

synonyms

GW 4869
GW-4869
GW4869

Origin of Product

United States

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